molecular formula C19H13BrN2O2S B250942 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide

Cat. No. B250942
M. Wt: 413.3 g/mol
InChI Key: QBBCCSXSRTWQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, reduce tumor growth, and decrease seizure activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide in lab experiments is its potential to act as a selective inhibitor of certain enzymes and receptors. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and epilepsy. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, its potential use as a tool compound for studying enzyme and receptor function could also be explored.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2-bromo-4'-methylacetophenone, followed by the reaction with furan-2-carboxylic acid and then coupling with ammonia. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant properties.

properties

Molecular Formula

C19H13BrN2O2S

Molecular Weight

413.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C19H13BrN2O2S/c1-11-10-12(19-22-14-4-2-3-5-16(14)25-19)6-7-13(11)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23)

InChI Key

QBBCCSXSRTWQAW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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